
N-Nitrosomethyl(2-oxobutyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosomethyl(2-oxobutyl)amine, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carcinogenicity Studies
N-Nitrosomethyl(2-oxobutyl)amine has been extensively studied for its carcinogenic properties. Research indicates that it is a significant pancreatic carcinogen in animal models, particularly Syrian hamsters. A pivotal study demonstrated that even at low doses (as low as 2.3 mg/kg), this compound induced a wide range of neoplasms across multiple tissues, including pancreatic ductular-ductal adenocarcinomas in over 90% of treated males and 67% of females . The compound's ability to induce tumors in various organs highlights its potency as a carcinogen and underscores its relevance in cancer research.
Structure-Activity Relationship
The structure-activity relationship (SAR) of this compound has been a focus of research to understand its mechanisms of action. Studies have shown that the presence of the 2-oxo group is crucial for its carcinogenicity. Comparisons with similar compounds, such as N-nitrosomethyl(3-oxobutyl)amine, revealed that M-2-OB (this compound) induced a broader spectrum of tumors compared to M-3-OB, which affected fewer tissues and did not induce pancreatic tumors . This information is vital for developing predictive models for nitrosamine-induced carcinogenesis.
Toxicological Assessments
Toxicological assessments have utilized this compound to evaluate potential risks associated with exposure to nitrosamines. Its effects on DNA interactions and metabolic activation pathways have been studied extensively. For instance, it has been shown to form DNA adducts that can lead to mutations and subsequent tumorigenesis, emphasizing the need for careful monitoring of nitrosamine levels in pharmaceuticals and food products .
Case Studies
Several case studies have documented the effects of this compound in laboratory settings:
- Pancreatic Cancer Induction : In one study, male Syrian hamsters injected with varying doses of this compound exhibited a high incidence of pancreatic adenocarcinomas, demonstrating its effectiveness as a model for studying pancreatic cancer .
- Comparative Toxicity : Another case study compared the toxicity profiles of this compound and other nitrosamines, highlighting its unique ability to induce tumors across multiple organ systems at lower doses than its counterparts .
Summary of Carcinogenic Effects
Compound | Dose (mg/kg) | Tumor Incidence (%) | Target Organs |
---|---|---|---|
This compound | 2.3 | 90 (males), 67 (females) | Pancreas, liver, lip, flank organ |
N-nitrosomethyl(3-oxobutyl)amine | 17.6 | Lower incidence | Cheek pouch, trachea |
DNA Adduct Formation
Adduct Type | Formation Rate (relative to control) |
---|---|
N7-Methylguanine | Increased after exposure |
O6-Methylguanine | Variable based on dose |
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of N-Nitrosomethyl(2-oxobutyl)amine in mammalian systems?
this compound undergoes hepatic and pulmonary metabolism. In the liver, cytochrome P-450 enzymes catalyze its oxidation into reactive intermediates, such as α-hydroxylated derivatives, which form DNA adducts. In the lungs, Clara cells (rich in cytochrome P-450) further activate the compound, generating mutagenic metabolites like HPOP and MHP . Key steps include:
- Phase I metabolism : Oxidation via CYP450 enzymes.
- Phase II metabolism : Conjugation with glutathione or glucuronic acid (detected in urine and tissues).
- Organ-specific activation : Lung-specific activation via Clara cells explains its potent pulmonary carcinogenicity.
Q. Which experimental models are commonly used to study its carcinogenicity?
- Wistar rats : Primary model for lung tumor induction (55–100% incidence) via intraperitoneal injection. Dose-dependent bronchioloalveolar adenomas and carcinomas are observed .
- Syrian hamsters : Used for pancreatic carcinogenicity studies, showing ductal tumors after single-dose administration .
- In vitro systems : Ames tests with S9 liver fractions (PCB-induced) validate mutagenicity, while isolated Clara cells assess lung-specific metabolism .
Q. What key findings define its carcinogenic profile?
- Dose-dependent tumorigenesis : Higher doses (e.g., 60 mg/kg in hamsters) correlate with 100% lung tumor incidence in rats and pancreatic tumors in hamsters .
- Organotropism : Predominantly induces lung (bronchioloalveolar) and thyroid tumors in rats, and pancreatic tumors in hamsters .
- Metabolite activity : MHP (a hydroxylated metabolite) exhibits stronger carcinogenicity than the parent compound due to enhanced DNA adduct formation .
Advanced Research Questions
Q. How does organ-specific metabolic activation influence carcinogenicity?
- Liver vs. lung activation : Hepatic CYP450 converts the parent compound to proximate carcinogens, but Clara cells in the lungs further activate MHP, leading to localized DNA damage. This dual activation explains the high pulmonary tumor burden despite systemic exposure .
- Role of Clara cells : These cells express high CYP450 activity, confirmed by r-谷氨酰转肽酶 staining in preneoplastic lesions. In contrast, alveolar Type II cells show minimal activation .
Q. Why do species-specific responses occur in carcinogenicity studies?
- Metabolic divergence : Rats exhibit higher pulmonary CYP450 activity (Clara cells), whereas hamsters lack equivalent pathways, leading to pancreatic instead of lung tumors .
- DNA repair variability : Hamsters show slower repair of MOP-induced DNA damage in the pancreas compared to rats, increasing tumor susceptibility .
Q. What methodological approaches resolve contradictions in mutagenicity data?
- Ames test optimization : Use PCB-induced S9 liver fractions to enhance metabolic activation, resolving weak mutagenicity of HPOP and BOP in standard assays .
- Comparative organ S9 fractions : Lung S9 fractions from PCB-treated rats confirm MHP-specific mutagenicity, unlike liver S9 .
Q. How do conflicting metabolic studies inform risk assessment?
- In vivo vs. in vitro discrepancies : In vitro models (e.g., minced pancreas) fail to replicate in vivo DNA damage, underscoring the liver’s role in systemic activation .
- Dose-response variability : Lower doses of BOP induce hyperplasia but not adenocarcinoma, suggesting threshold effects for tumor promotion .
Propriétés
Numéro CAS |
89367-14-6 |
---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
1-(nitrosomethylamino)butan-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-2-5(8)3-6-4-7-9/h6H,2-4H2,1H3 |
Clé InChI |
FKAGNGDVPDABRM-UHFFFAOYSA-N |
SMILES |
CCC(=O)CNCN=O |
SMILES canonique |
CCC(=O)CNCN=O |
Key on ui other cas no. |
89367-14-6 |
Synonymes |
M-2-OB N-nitrosomethyl(2-oxobutyl)amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.